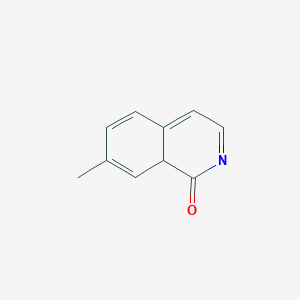
7-methyl-8aH-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolones, including this compound, are known for their versatile biological and physiological activities. These compounds are important in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of benzamide derivatives with alkynes. This reaction is typically catalyzed by transition metals such as palladium or copper . Another method involves the annulation of unsaturated hydrocarbons with nitrogen-containing reaction partners, which can be catalyzed by ruthenium or rhodium .
Industrial Production Methods
In industrial settings, the production of isoquinolones often involves multi-step processes that ensure high yields and purity. These methods may include the use of microwave irradiation to accelerate reactions and improve efficiency . The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
7-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, often facilitated by halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, copper, and ruthenium catalysts, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions include various substituted isoquinolones, which can have different functional groups attached to the isoquinoline ring .
Scientific Research Applications
7-methyl-8aH-isoquinolin-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methyl-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-8aH-isoquinolin-1-one include other isoquinolones and quinolines. These compounds share a similar core structure but differ in their substituents and functional groups .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
7-methyl-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6,9H,1H3 |
InChI Key |
ORLKIDWKKDIPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(=CC=NC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


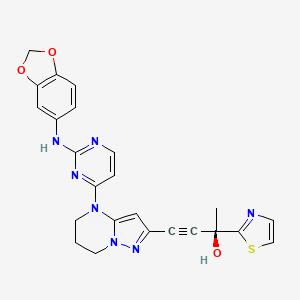
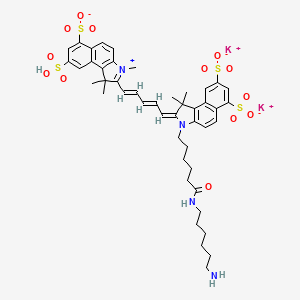
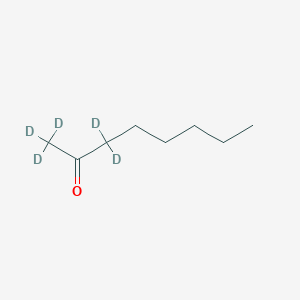
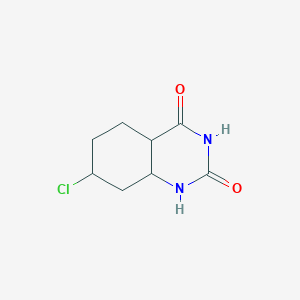
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)


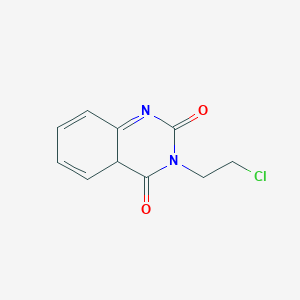
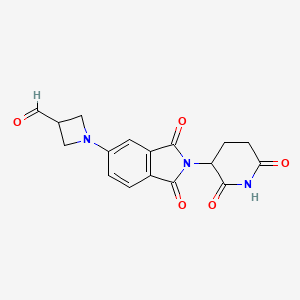
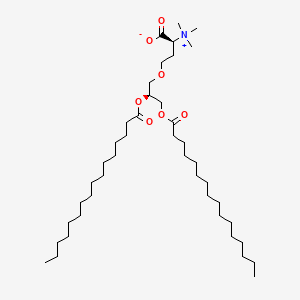
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)

![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
